molecular formula C11H18O3 B2914460 Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate CAS No. 1190305-65-7

Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate

Cat. No. B2914460
CAS RN: 1190305-65-7
M. Wt: 198.262
InChI Key: HAAQXBYJIKIBOX-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ketone ester that is often used as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biochemical and Physiological Effects:
Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a flammable liquid and can be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate in lab experiments is its high yield in the synthesis process. Additionally, it is a cost-effective starting material for the synthesis of various organic compounds. However, one limitation of using this compound is its flammability, which requires careful handling and storage.

Future Directions

There are many potential future directions for the use of Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate in scientific research. One possible direction is the development of new synthetic routes to produce this compound more efficiently. Another direction is the exploration of its potential use in the synthesis of novel organic compounds with pharmaceutical or agrochemical applications. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other areas of organic synthesis.

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQXBYJIKIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC(C1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate

Synthesis routes and methods

Procedure details

A mixture of Example 1A (2.104 g, 15.00 mmol) and 5 drops of MeOH in dimethyl carbonate (12.7 mL, 151 mmol) was treated with sodium hydride (60% dispersion, 1.200 g, 30.0 mmol). The reaction was then refluxed for 2 hours before being cooled back to room temperature. The reaction was quenched with 2M HCl and extracted with ether, then chromatographed on silica gel (3 to 12% EtOAc-hexane, eluant) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ 4.15 (m, 1H), 3.58 (s, 3H), 2.02 (m, 1H), 1.61-1.77 (m, 5H), 1.30-1.44 (m, 2H), 1.11 (s, 3H), 1.01 (s, 3H). MS (DCI+) m/z 216 (M+H)+.
Quantity
2.104 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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